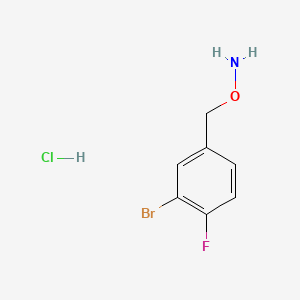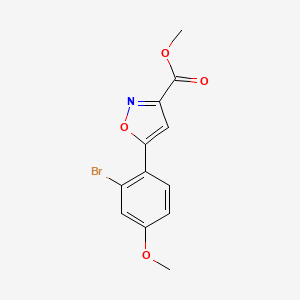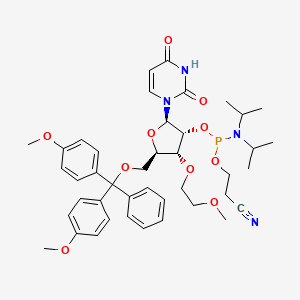
3'-O-MOE-U-2'-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-MOE-U-2’-phosphoramidite is a purine nucleoside analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential for various therapeutic and research applications. The modifications at the 2’ position of the ribose ring help increase oligonucleotide stability and improve resistance to nuclease activity in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-U-2’-phosphoramidite typically involves the modification of the ribose ring at the 2’ position with a methoxyethyl group. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective modification of the desired position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3’-O-MOE-U-2’-phosphoramidite involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers perform sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos . The process is highly optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-O-MOE-U-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Reduction of disulfide bonds in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions at the phosphorous center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to nuclease degradation .
Scientific Research Applications
3’-O-MOE-U-2’-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Mechanism of Action
The mechanism of action of 3’-O-MOE-U-2’-phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The methoxyethyl modification at the 2’ position enhances the stability and binding affinity of the oligonucleotides, allowing them to effectively inhibit gene expression or modulate splicing . The molecular targets include mRNA and other nucleic acid sequences involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’-O-methyluridine phosphoramidite
- 2’-fluoro-uridine phosphoramidite
- 2’-O-methoxyethyladenosine phosphoramidite
Uniqueness
3’-O-MOE-U-2’-phosphoramidite is unique due to its methoxyethyl modification at the 2’ position, which provides enhanced nuclease resistance and improved hybridization affinity compared to other similar compounds . This makes it particularly suitable for therapeutic applications where stability and efficacy are critical.
Properties
Molecular Formula |
C42H53N4O10P |
|---|---|
Molecular Weight |
804.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-39-38(52-27-26-49-5)36(55-40(39)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1 |
InChI Key |
PLEHGFZYTQKEHC-UAQIPLLRSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




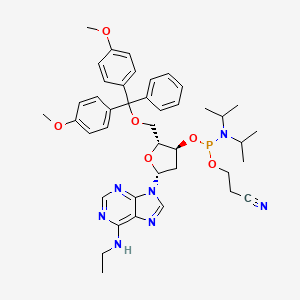
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
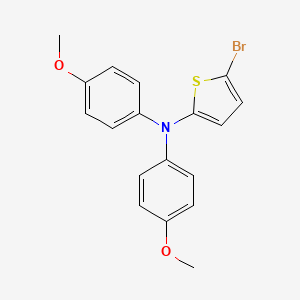
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)




![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
